(6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic acid

Description

Structural Characterization of (6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic Acid

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is derived from its parent structure, dibenzofuran, a fused bicyclic system consisting of two benzene rings sharing one oxygen atom. The "6,7,8,9-tetrahydro" prefix indicates partial hydrogenation of the four contiguous carbon atoms (positions 6–9), converting one benzene ring into a cyclohexane moiety. The "-2-yloxy" suffix denotes an ether-linked oxygen atom at position 2 of the dibenzofuran system, which is further bonded to an acetic acid group (–CH₂COOH).

The systematic name follows IUPAC Rule P-62.5 for fused polycyclic systems, prioritizing the oxygen-containing ring as the principal component. The numbering begins at the oxygen atom and proceeds clockwise, assigning position 2 to the ether linkage. The acetic acid substituent is named as a carboxylic acid derivative using the "-oxyacetic acid" suffix.

Molecular Architecture and Stereochemical Considerations

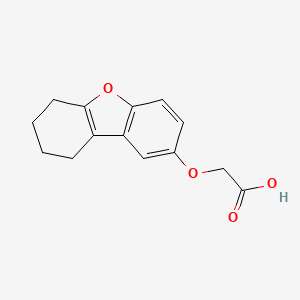

The molecular framework comprises a tetrahydrodibenzofuran core fused to a cyclohexane ring, with an acetic acid group attached via an ether bond (Fig. 1). The tetrahydro modification introduces a non-planar, chair-like conformation in the hydrogenated ring, reducing aromaticity and increasing structural flexibility compared to fully aromatic dibenzofurans.

Key Structural Features:

- Dibenzofuran Core : The oxygen atom occupies position 1, with fused benzene (positions 1–5, 10) and cyclohexane (positions 6–9) rings.

- Ether Linkage : The –O– group at position 2 connects to a methylene bridge (–CH₂–) of the acetic acid moiety.

- Carboxylic Acid Group : The terminal –COOH group introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.76).

Stereochemical complexity arises if the cyclohexane ring adopts chair or boat conformations, though no chiral centers are present in the parent structure. Substituent orientation may influence intermolecular interactions, particularly in crystalline states.

Spectroscopic Identification Strategies

Nuclear Magnetic Resonance Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment and connectivity:

¹H NMR (400 MHz, CDCl₃):

- Aromatic Protons : Residual aromatic protons in the non-hydrogenated benzene ring (positions 3–5) appear as doublets or triplets at δ 6.8–7.2 ppm.

- Cyclohexane Protons : Axial and equatorial hydrogens in the tetrahydro ring resonate as multiplet clusters at δ 1.2–2.5 ppm.

- Methylene Groups : The –OCH₂COO– moiety shows two distinct triplets:

- Carboxylic Acid Proton : Broad singlet at δ 12.1 ppm (exchangeable).

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl Carbon : δ 174.5 ppm (C=O)

- Aromatic Carbons : δ 115–155 ppm (C3–C5, C10)

- Oxygenated Carbons :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

- Molecular Ion : [M]⁺· at m/z 234 (C₁₂H₁₄O₄⁺)

- Key Fragments :

Infrared Absorption Characteristics

FT-IR analysis (KBr pellet) reveals functional group signatures:

Propriétés

IUPAC Name |

2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h5-7H,1-4,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWKRTDDUIYWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic acid typically involves the following steps:

Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and oxygen sources.

Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through an etherification reaction, where the dibenzofuran core is reacted with a suitable acetic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the dibenzofuran core or the acetic acid moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Structure

The compound features a dibenzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- IUPAC Name : (6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic acid

Anticancer Activity

Recent studies have indicated that derivatives of dibenzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that certain dibenzofuran derivatives can inhibit the proliferation of non-small-cell lung cancer (A549) and breast cancer (MCF-7) cells through apoptosis induction mechanisms .

Case Study: Cytotoxic Effects

A study published in the International Journal of Molecular Sciences highlighted the efficacy of dibenzofuran derivatives in reducing cell viability in A549 and MCF-7 cells. The compound exhibited an IC50 value of approximately 5.95 μM against A549 cells and 5.55 μM against MCF-7 cells. The mechanism involved mitochondrial pathways leading to increased apoptosis markers such as Bax and cleaved-caspase-3 while decreasing Bcl-2 levels .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies on related dibenzofuran compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis . This could open avenues for further research into treatments for neurodegenerative diseases.

Anti-inflammatory Properties

Dibenzofuran derivatives have been noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. This suggests potential applications in treating conditions such as arthritis or inflammatory bowel disease.

In Vitro Studies

In vitro studies have been pivotal in understanding the biological activities of this compound. Various assays have demonstrated its ability to modulate cell signaling pathways involved in cell survival and apoptosis.

Table: Summary of In Vitro Studies

| Study Reference | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| A549 | 5.95 | Induction of apoptosis via mitochondrial pathways | |

| MCF-7 | 5.55 | Caspase-dependent apoptosis |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are necessary to assess the therapeutic potential of this compound. Preliminary animal model studies could focus on its efficacy in tumor growth inhibition and neuroprotection.

Mécanisme D'action

The mechanism of action of (6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following compounds share structural similarities with (6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic acid but differ in core ring systems, substituents, and functional groups:

Compound 1 : (2E)-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic Acid

- Core Structure : Benzo[7]annulene (7-membered fused ring) with partial saturation.

- Functional Groups : Hydroxyl (-OH) at position 5 and a conjugated acetic acid moiety.

- The conjugated double bond may influence electronic properties and stability .

Compound 2 : 2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic Acid (CAS 7475-51-6)

- Core Structure : Fully saturated benzo[7]annulene.

- Functional Groups : Two acetic acid groups (carboxymethyl and acetic acid substituents).

Compound 3 : 2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic Acid (CAS 6742-32-1)

- Core Structure : Partially saturated benzo[7]annulene with a ketone at position 3.

- Functional Groups : Ketone (-C=O) and acetic acid.

- The molecular weight (218.25 g/mol) is lower than Compound 2, suggesting differences in volatility or crystallinity .

Target Compound : this compound

- Core Structure : Dibenzofuran (two benzene rings fused to a tetrahydrofuran).

- Functional Groups : Ether linkage in the furan ring and acetic acid.

- Inferred Properties: The ether oxygen may enhance lipid solubility compared to benzo[7]annulene analogs.

Physicochemical Properties Comparison

Activité Biologique

(6,7,8,9-Tetrahydro-dibenzofuran-2-yloxy)-acetic acid is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

- Molecular Formula : C14H14O4

- Molecular Weight : 246.26 g/mol

- Structure : The compound features a dibenzofuran structure with an acetic acid moiety attached via an ether linkage.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Case Study 1 : In a study involving A549 (lung cancer) and MCF-7 (breast cancer) cell lines, the compound showed significant cytotoxic effects with IC50 values of approximately 5.95 µM and 5.32 µM respectively . The compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and cleaved-caspase-3 .

The mechanism underlying the anticancer activity involves:

- Induction of Apoptosis : The compound activates pathways leading to programmed cell death.

- Inhibition of Cell Proliferation : It significantly reduces colony formation in treated cell lines, indicating a halt in cell division .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests good permeability across cell membranes due to its hydrophobic nature. This property is crucial for its bioavailability and therapeutic efficacy.

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other known anticancer agents reveals its potential as a promising candidate in cancer therapy.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.95 (A549) | Induces apoptosis via mitochondrial pathways |

| Compound X | 10.0 | Inhibits cell cycle progression |

| Compound Y | 4.5 | Directly induces DNA damage |

Q & A

Q. How can researchers address analytical discrepancies in quantification across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.